Chromatographic Resolution as a Specified Process Impurity in UPLC Method Validation
N2-Tritylcandesartan is specifically resolved and quantified in a validated UPLC method for candesartan cilexetil drug product analysis. The method distinguishes the trityl-protected impurity from the API and other related substances, including its positional isomer, candesartan cilexetil N1-Trityl analog (EP Impurity H) [1]. While the main API and most impurities are monitored at 254 nm, the trityl alcohol impurity—a potential degradation product of the trityl protecting group—is detected at a wavelength of 210 nm [1].
| Evidence Dimension | UV Detection Wavelength for Process-Related Impurity Monitoring |
|---|---|
| Target Compound Data | 210 nm (for trityl alcohol; trityl-protected species elute with characteristic retention time) |
| Comparator Or Baseline | 254 nm (for candesartan cilexetil API and 11 other specified impurities) |
| Quantified Difference | Wavelength shift of -44 nm to enhance sensitivity for trityl chromophore |
| Conditions | Waters Acquity UPLC, BEH Shield RP18 column, phosphate buffer pH 3.0 / acetonitrile gradient, 20 min run time. |
Why This Matters
This validated method demonstrates that N2-Tritylcandesartan possesses a unique chromatographic signature, making it an indispensable reference standard for establishing peak identity and confirming system suitability in regulatory compliant QC labs.
- [1] Subramanian, V. B., et al. (2012). A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product. Pharmaceutical Methods, 3(1), 31-39. View Source
